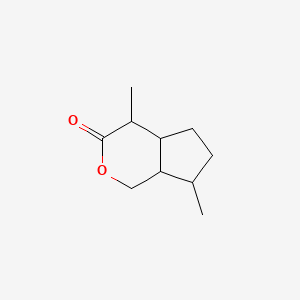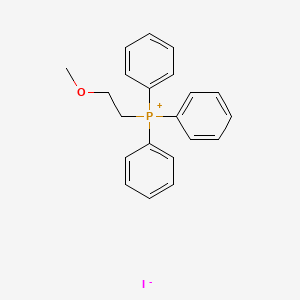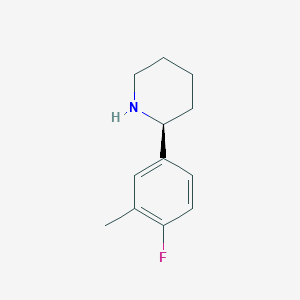
N,N''-Dicyclohexyl-N'-(2,5-dichlorophenyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’‘-Dicyclohexyl-N’-(2,5-dichlorophenyl)guanidine: is an organic compound that belongs to the class of guanidines. It is characterized by the presence of two cyclohexyl groups and a 2,5-dichlorophenyl group attached to a guanidine core. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’‘-Dicyclohexyl-N’-(2,5-dichlorophenyl)guanidine typically involves the reaction of cyclohexylamine with 2,5-dichlorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the guanidine structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity N,N’‘-Dicyclohexyl-N’-(2,5-dichlorophenyl)guanidine.
Analyse Chemischer Reaktionen
Types of Reactions: N,N’‘-Dicyclohexyl-N’-(2,5-dichlorophenyl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted guanidines.
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N’‘-Dicyclohexyl-N’-(2,5-dichlorophenyl)guanidine is used as a reagent in organic synthesis, particularly in the formation of peptide bonds and other coupling reactions.
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions due to its ability to bind to specific molecular targets.
Industry: In the industrial sector, N,N’‘-Dicyclohexyl-N’-(2,5-dichlorophenyl)guanidine is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of N,N’‘-Dicyclohexyl-N’-(2,5-dichlorophenyl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The molecular pathways involved depend on the specific target and the context of its use.
Vergleich Mit ähnlichen Verbindungen
N,N’-Dicyclohexylcarbodiimide: Another guanidine compound used in peptide synthesis.
N,N’-Diisopropylcarbodiimide: Similar in structure but with isopropyl groups instead of cyclohexyl groups.
N,N’-Diethylcarbodiimide: Contains ethyl groups and is used in similar applications.
Uniqueness: N,N’‘-Dicyclohexyl-N’-(2,5-dichlorophenyl)guanidine is unique due to the presence of the 2,5-dichlorophenyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications where selective binding or reactivity is required.
Eigenschaften
CAS-Nummer |
4833-46-9 |
|---|---|
Molekularformel |
C19H27Cl2N3 |
Molekulargewicht |
368.3 g/mol |
IUPAC-Name |
1,2-dicyclohexyl-3-(2,5-dichlorophenyl)guanidine |
InChI |
InChI=1S/C19H27Cl2N3/c20-14-11-12-17(21)18(13-14)24-19(22-15-7-3-1-4-8-15)23-16-9-5-2-6-10-16/h11-13,15-16H,1-10H2,(H2,22,23,24) |
InChI-Schlüssel |
GCPFUUXCKYZGQQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NC(=NC2CCCCC2)NC3=C(C=CC(=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2R,3R,4S,5S,6R)-2-[[(1S,4S,6S,9S,10R,13R,14R)-6,14-dihydroxy-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14749723.png)
![(1R,3R,4R,7R,9S,10R,13S,14R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,9]hexadecane-3,7,14-triol](/img/structure/B14749727.png)
![Naphtho[1,2-c]thiophene](/img/structure/B14749731.png)
![3-Chloro-N-[3-(trifluoromethyl)phenyl]aniline](/img/structure/B14749735.png)


![(8-Azabicyclo[3.2.1]octan-8-yl)acetonitrile](/img/structure/B14749775.png)


![hexyl [(E)-amino(4-aminophenyl)methylidene]carbamate](/img/structure/B14749808.png)

![Benz[j]heptaphene](/img/structure/B14749824.png)
